molecular formula C10H15FN2O2S B13919310 3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide

3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide

Cat. No.: B13919310
M. Wt: 246.30 g/mol
InChI Key: YMVWAOOEKYGCEP-UHFFFAOYSA-N
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Description

3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative known for its versatility in various scientific applications. This compound is characterized by the presence of an amino group, a tert-butyl group, and a fluorine atom attached to a benzenesulfonamide structure. Its molecular formula is C10H16N2O2S, and it has a molecular weight of 228.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The precise mechanism of action for 3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide is not fully understood. it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, thereby obstructing substrate binding. This inhibition can affect various molecular targets and pathways, including folate metabolism and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H15FN2O2S

Molecular Weight

246.30 g/mol

IUPAC Name

3-amino-N-tert-butyl-2-fluorobenzenesulfonamide

InChI

InChI=1S/C10H15FN2O2S/c1-10(2,3)13-16(14,15)8-6-4-5-7(12)9(8)11/h4-6,13H,12H2,1-3H3

InChI Key

YMVWAOOEKYGCEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1F)N

Origin of Product

United States

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